L-Fuculose vs. D-Ribulose: 4-Fold Higher Affinity for L-Fuculokinase
L-Fuculose demonstrates markedly higher affinity for L-fuculokinase compared to D-ribulose. The kinase responsible for phosphorylation of both substrates was purified 45.5-fold from E. coli K-12, and throughout purification the ratio of L-fuculokinase to D-ribulokinase activities remained essentially constant, confirming a single enzyme with dual specificity [1]. Kinetic analysis revealed a fourfold greater affinity of the enzyme for L-fuculose than for D-ribulose, as well as higher relative activity on L-fuculose, indicating that L-fuculose is the natural substrate for this enzyme [1].
| Evidence Dimension | Enzyme affinity (relative) for L-fuculokinase |
|---|---|
| Target Compound Data | Relative affinity = 1.0 (baseline, higher activity) |
| Comparator Or Baseline | D-ribulose: relative affinity approximately 0.25 (4-fold lower) |
| Quantified Difference | 4-fold greater affinity for L-fuculose |
| Conditions | E. coli K-12 L-fuculokinase, purified enzyme preparation |
Why This Matters
Users requiring consistent kinase assay results or L-fuculose-1-phosphate synthesis should select L-fuculose over D-ribulose to achieve higher reaction rates and lower effective substrate concentrations.
- [1] LeBlanc DJ, Mortlock RP. Metabolism of D-arabinose: origin of a D-ribulokinase activity in Escherichia coli. Journal of Bacteriology, 1971. View Source
